2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride
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Overview
Description
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is a chemical compound that features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, an amino group at the 2 position, and a hydroxyl group at the 1 position of the propan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-difluorobenzaldehyde.
Aldol Condensation: The 2,4-difluorobenzaldehyde undergoes an aldol condensation reaction with nitromethane to form 2-nitro-3-(2,4-difluorophenyl)prop-2-en-1-ol.
Reduction: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 2,4-difluorophenylacetone.
Reduction: Formation of 2-amino-3-(2,4-difluorophenyl)propane.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-fluorophenyl)propan-1-ol hydrochloride
- 2-Amino-3-(2,6-difluorophenyl)propan-1-ol hydrochloride
- 2-Amino-3-(2,5-difluorophenyl)propan-1-ol hydrochloride
Uniqueness
2-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(12)5-13;/h1-2,4,8,13H,3,5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHITVOLMQDAHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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